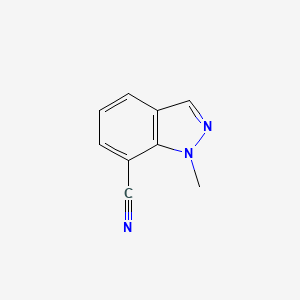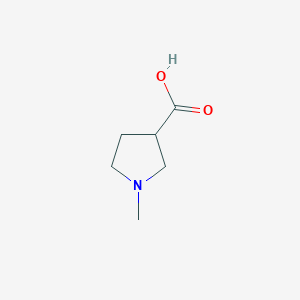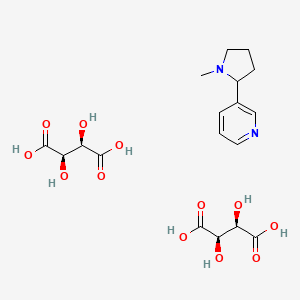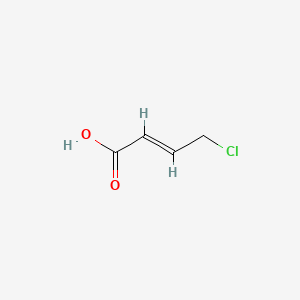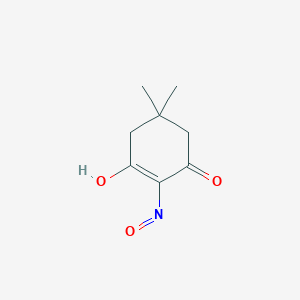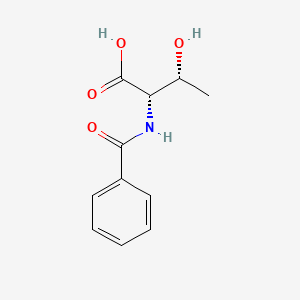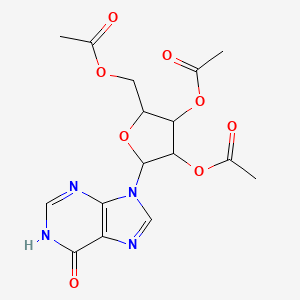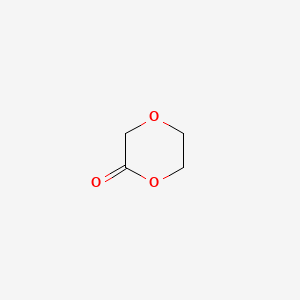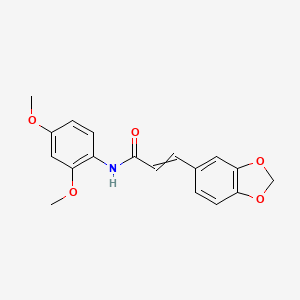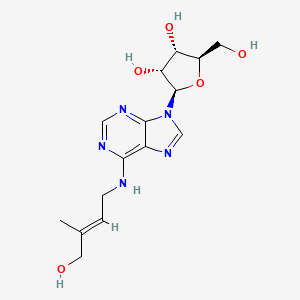
Zeatin riboside
説明
Zeatin Riboside is the most active and ubiquitous form of the naturally occurring cytokinins . Cytokinins promote cell division, stimulate shoot proliferation, inhibit root formation, slow the aging process, and activate gene expression and metabolic activity in general .
Synthesis Analysis
This compound can be synthesized in two different pathways: the tRNA pathway and the AMP pathway. In the tRNA pathway, zeatin is a recycled product of isopentenylated tRNAs. In the AMP pathway, zeatin is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .Molecular Structure Analysis
The molecular formula of this compound is C15H21N5O5 . It is an adenine derivative where the N6 position of adenine is substituted with an isoprenoid .Chemical Reactions Analysis
This compound and its corresponding ribotides are enzymatically converted to the ribotides via the purine salvage pathway . It is also involved in the metabolic pathways of plants, including the biosynthesis and metabolism of cytokinins .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 351.36 . It is sensitive to moisture .科学的研究の応用
1. Role in Cell Cycle Regulation and Plant Growth
Zeatin riboside has been recognized for its significant role in regulating the cell cycle and promoting growth in plants. Research indicates that treatment with zeatin leads to the up-regulation of specific cyclins in Arabidopsis, playing a crucial role in the transition and progression of the cell cycle. It has also been noted that cytokinin treatments, which include zeatin, can influence the phosphoregulation of certain checkpoints in the cell cycle, indicating a broader role in plant growth and development (Tang, Harris, & Newton, 2004).
2. Biomedical Properties in Cancer Therapy and Chemoprevention
This compound and related compounds have been the subject of biomedical research, particularly in the context of cancer therapy and chemoprevention. Studies have highlighted the anticancer, antioxidant, anti-inflammatory, and antiproliferative activities of these compounds. Despite the need for more systematic reviews and comprehensive research, the therapeutic potential of this compound derivatives in cancer treatment and prevention is promising, warranting further investigation (Rahman, Rasedee, Yeap, Othman, Chartrand, Namvar, Abdul, & How, 2014).
3. Impact on Environmental Protection and Cation Exchange
This compound derivatives have been studied for their potential environmental protection applications, especially concerning cation exchange capacities. Natural zeolites, which are related to this compound in their application and usage in agriculture, have been explored for their ability to remove ammonium from municipal and industrial wastewater and their efficacy in the prevention of heavy metal toxicities and radioactive elements uptake. This indicates a promising role for this compound and its derivatives in environmental protection and sustainability (Pansini, 1996).
4. Applications in Drug Delivery Systems
This compound and its structurally related compounds have been examined for their potential as carriers in drug delivery systems. Their inherent properties, like biodegradability and biocompatibility, make them suitable for controlled drug release, enhancing drug efficiency, and reducing side effects. Research into the modification and conjugation of zein, which shares similar applications, has shed light on the potential of this compound in creating more effective and targeted drug delivery systems (Tran & Tran, 2019).
作用機序
Target of Action
Zeatin Riboside, also known as Trans-Zeatinriboside, is a naturally occurring cytokinin . Cytokinins are a class of phytohormones that play a key role in various growth and developmental processes in plants . They act as local signals around the biosynthetic site and also function as long-distance signals transported via the vascular system . The primary targets of this compound are plant cells, where it promotes cell division, stimulates shoot proliferation, inhibits root formation, slows the aging process, and activates gene expression and metabolic activity .
Mode of Action
This compound interacts with its targets through a metabolic conversion process. It is enzymatically converted to the ribotides via the purine salvage pathway and is reactivated by the LONELY GUY enzyme in proximity to the site of action . This conversion is essential for its function as a long-distance signaling form in xylem vessels .
Biochemical Pathways
This compound can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In the tRNA pathway, this compound is a recycled product of isopentenylated tRNAs. In the AMP pathway, this compound is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . These pathways affect various downstream processes, including cell division, shoot proliferation, root formation, aging, gene expression, and metabolic activity .
Pharmacokinetics
It is known that this compound is metabolically converted to its active form near its site of action . This conversion is crucial for its bioavailability and efficacy.
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes cell division, stimulates shoot proliferation, inhibits root formation, and slows the aging process . It also activates gene expression and metabolic activity, leading to coordinated biological reactions during metabolism and morphogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the ratio of Zeatin to this compound in xylem and their delivery rate change in response to environmental conditions . This allows plants to fine-tune the manner of shoot growth to adapt to fluctuating environments . Furthermore, the synergistic action of this compound with other substances, such as biochar and beneficial soil bacteria, can create an effective microbiological environment that supports essential plant physiological processes during stress conditions .
特性
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-HNNGNKQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017776 | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6025-53-2, 28542-78-1 | |
| Record name | Zeatin riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028542781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEATIN RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG4D082A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of zeatin riboside in plants?
A: this compound is a potent growth regulator in plants, primarily promoting cell division in roots and shoots. [] It plays crucial roles in various physiological processes, including leaf senescence, seed development, and responses to environmental stresses. [, , , ]
Q2: How does this compound influence leaf senescence?
A: Cytokinins like this compound, particularly those transported from roots via the xylem, are known to delay leaf senescence. [, ] A decline in this compound levels in the xylem sap is correlated with the onset of senescence in soybean plants during pod development (monocarpic senescence). []
Q3: What is the role of this compound in seed development?
A: this compound plays a crucial role in seed development. Studies using soybean explants have shown that this compound can be transported to developing seeds, where it undergoes metabolism. [] The metabolites, including adenine and adenosine, may contribute to seed development. []
Q4: How do plants metabolize this compound?
A: Plants readily metabolize this compound through various pathways. Studies using soybean explants revealed that this compound is rapidly converted to zeatin nucleotide, which acts as a precursor for other metabolites like O-glucosyldihydrozeatin, adenosine, and adenine. []
Q5: Are there differences in this compound metabolism between different plant tissues?
A: While some minor differences may exist, studies comparing this compound metabolism in pea root and nodule tissues found no major discrepancies. [] Both tissues metabolize this compound into various cytokinins and their metabolites, including zeatin, adenosine, adenine, O-glucosides, lupinic acid, nucleotides, and dihydro derivatives. []
Q6: Can chloroplasts metabolize this compound?
A: Yes, chloroplasts contain a diverse range of cytokinins, including this compound, and possess the enzymatic machinery necessary for their metabolism. [] This suggests that chloroplasts may play a more significant role in cytokinin homeostasis than previously thought. []
Q7: Does the level of this compound in plants fluctuate throughout the year?
A: Yes, studies in Douglas fir trees have shown that this compound levels in the xylem sap fluctuate seasonally, with the highest concentrations observed during springtime, particularly between late April and early May. []
Q8: How do environmental stresses affect this compound levels in plants?
A: Environmental stresses can significantly impact this compound levels in plants. In soybean seeds, heat stress during germination can disrupt the normal accumulation of this compound, leading to reduced viability. [] This suggests that maintaining adequate this compound levels is important for stress tolerance in plants. []
Q9: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C15H21N5O5, and its molecular weight is 351.37 g/mol. []
Q10: Are there spectroscopic methods to identify and quantify this compound?
A: Yes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used to identify and quantify this compound in plant extracts. [, , , , ] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with techniques like immunoassay and mass spectrometry allows for sensitive detection and quantification of this compound and its metabolites. [, , , ]
Q11: Can this compound be used in plant tissue culture?
A: Yes, this compound is frequently used in plant tissue culture media to promote shoot organogenesis and regeneration. [, , ] Studies have shown its effectiveness in enhancing shoot regeneration from leaf explants of various plant species, including highbush blueberry and Solanum americanum. [, ]
Q12: Are there potential applications of this compound beyond plant science?
A: Emerging research suggests that this compound might have therapeutic potential in mammalian systems. For instance, in vitro studies using PC12 cells (a cell line derived from rat adrenal medulla) demonstrated that this compound could protect against serum deprivation-induced apoptosis. [] This protective effect was linked to its interaction with the adenosine A2A receptor, a target implicated in neurodegenerative diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



